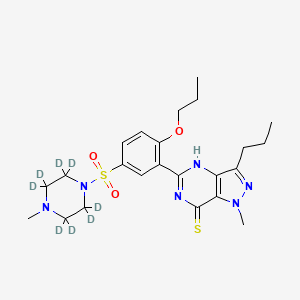
ent-Frovatriptan-d3 (succinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Frovatriptan-d3 (succinate): is a deuterium-labeled version of ent-Frovatriptan. It is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs. The compound is a stable isotope, which means it contains heavy isotopes of hydrogen, carbon, and other elements .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ent-Frovatriptan-d3 (succinate) involves the incorporation of deuterium into the ent-Frovatriptan molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of ent-Frovatriptan-d3 (succinate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield. The compound is then purified and characterized using various analytical methods to confirm its structure and isotopic composition .
Análisis De Reacciones Químicas
Types of Reactions: ent-Frovatriptan-d3 (succinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
ent-Frovatriptan-d3 (succinate) has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of ent-Frovatriptan-d3 (succinate) is similar to that of ent-Frovatriptan. It acts as a selective agonist for the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of serotonin levels in the brain. By binding to these receptors, the compound helps to alleviate migraine symptoms by causing vasoconstriction of intracranial blood vessels .
Comparación Con Compuestos Similares
Frovatriptan: The non-deuterated version of the compound.
Sumatriptan: Another triptan used for migraine treatment.
Rizatriptan: A similar compound with a slightly different chemical structure.
Uniqueness: ent-Frovatriptan-d3 (succinate) is unique due to the incorporation of deuterium, which enhances its stability and allows for more precise pharmacokinetic studies. The deuterium labeling also helps in distinguishing the compound from its non-deuterated counterparts in analytical studies .
Propiedades
Fórmula molecular |
C18H23N3O5 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
butanedioic acid;(6S)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m0./s1/i1D3; |
Clave InChI |
WHTHWNUUXINXHN-SSUNAKLMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
SMILES canónico |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)




